Chlorine nitrate

Atmospheric chemistry Stratospheric ozone depletion Heterogeneous kinetics

Chlorine nitrate (ClONO₂, CAS 14545-72-3) is an inorganic nitrate ester of hypochlorous acid, characterized by a weak O–Cl bond and a planar NO₃ moiety. This pale-yellow liquid explosively decomposes upon contact with organic materials, metals, and metal chlorides, necessitating stringent handling protocols.

Molecular Formula ClNO3
Molecular Weight 97.46 g/mol
CAS No. 14545-72-3
Cat. No. B078553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorine nitrate
CAS14545-72-3
Molecular FormulaClNO3
Molecular Weight97.46 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])OCl
InChIInChI=1S/ClNO3/c1-5-2(3)4
InChIKeyXYLGPCWDPLOBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorine Nitrate (CAS 14545-72-3): A Critical Stratospheric Reservoir Compound for Atmospheric Chemistry Research


Chlorine nitrate (ClONO₂, CAS 14545-72-3) is an inorganic nitrate ester of hypochlorous acid, characterized by a weak O–Cl bond and a planar NO₃ moiety [1]. This pale-yellow liquid explosively decomposes upon contact with organic materials, metals, and metal chlorides, necessitating stringent handling protocols [1][2]. In the stratosphere, ClONO₂ acts as the primary temporary reservoir for both reactive chlorine and nitrogen species, sequestering ClO and NO₂ radicals that would otherwise drive catalytic ozone destruction cycles [3][4]. Its formation via the termolecular association of ClO with NO₂ (k = 1.52×10⁻³¹ cm⁶ molecule⁻² s⁻¹ at 297 K) and subsequent photolytic or heterogeneous destruction govern the partitioning of active chlorine in the lower and middle stratosphere [5][6].

Why Chlorine Nitrate Cannot Be Substituted by Other Chlorine Reservoir Species in Stratospheric and Kinetic Studies


Generic substitution fails because chlorine nitrate exhibits a unique combination of thermodynamic stability (stabilization energy of 29.8 kcal mol⁻¹ upon formation from ClO + NO₂) and kinetic reactivity that is not replicated by other chlorine reservoirs such as HCl, HOCl, or ClONO [1]. Unlike HCl, which requires ice surfaces to react with ClONO₂ at significant rates (collision probability ~0.05–0.1 at 200 K), ClONO₂ reacts irreversibly with ice even in the absence of HCl (collision efficiency ~0.02) and undergoes homogeneous gas-phase reactions with OH (k = 3.93×10⁻¹³ cm³ s⁻¹ at 295 K) that are orders of magnitude faster than with H₂O (<3.4×10⁻²¹ cm³ s⁻¹) [1][2][3]. Furthermore, photolysis of ClONO₂ yields both ClO + NO₂ and Cl + NO₃ channels with comparable yields, whereas photolysis of Cl₂ or HOCl produces distinct radical pools that alter the NOₓ/ClOₓ balance [4]. These quantitative differences render ClONO₂ non-interchangeable in any experimental or modeling context requiring accurate representation of stratospheric halogen partitioning.

Quantitative Differentiation of Chlorine Nitrate (CAS 14545-72-3) Versus Alternative Chlorine Reservoirs


Heterogeneous Reactivity on Ice Surfaces: ClONO₂ vs. HCl Reaction Probability

The collisional reaction probability (γ) of ClONO₂ on ice surfaces at 200 K is 0.02 in the absence of HCl, but increases to 0.05–0.1 when HCl is present at mole fractions of 0.003–0.010 [1]. In contrast, HCl alone on ice does not release active chlorine; it requires ClONO₂ to initiate the heterogeneous reaction that produces Cl₂ and HNO₃ [1]. This synergistic enhancement is not observed with other chlorine reservoirs such as HOCl or ClONO, which exhibit different ice uptake coefficients and product distributions [1].

Atmospheric chemistry Stratospheric ozone depletion Heterogeneous kinetics

Homogeneous Gas-Phase Reaction Rate with OH Radical: ClONO₂ vs. HCl and H₂O

The rate constant for the reaction of ClONO₂ with OH is (3.93±0.11)×10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 295 K [1]. This is approximately 10⁸ times faster than the homogeneous gas-phase reaction of ClONO₂ with HCl, which has an upper limit of <8.4×10⁻²¹ cm³ molecule⁻¹ s⁻¹ at 296±2 K [2]. Similarly, the reaction with H₂O is even slower, with an upper limit of <3.4×10⁻²¹ cm³ molecule⁻¹ s⁻¹ [2]. This stark contrast indicates that OH is the dominant homogeneous gas-phase sink for ClONO₂ in the stratosphere, whereas HCl and H₂O require heterogeneous surfaces to react at appreciable rates.

Stratospheric chemistry Gas-phase kinetics Radical reactions

Photolysis Product Branching Ratios: ClONO₂ vs. Cl₂ and HOCl

Photolysis of ClONO₂ at 308 nm proceeds via two primary channels with quantum yields of 0.80±0.20 for Cl + NO₃ and 0.28±0.12 for ClO + NO₂ [1]. The Cl atom channel produces NO₃, which rapidly photolyzes to NO + O₂ or NO₂ + O, while the ClO channel directly regenerates ClO radicals [1]. In contrast, photolysis of Cl₂ yields only Cl atoms, and HOCl yields OH + Cl [2]. The dual-channel nature of ClONO₂ photolysis uniquely couples chlorine activation with NOₓ chemistry, making it indispensable for accurate stratospheric models where the ClO/Cl partitioning and NOₓ removal rates must be precisely represented.

Photochemistry Stratospheric modeling Radical generation

Thermodynamic Stability of ClONO₂ vs. Isomeric Forms

Chlorine nitrate (ClONO₂) is stabilized by 29.8 kcal mol⁻¹ relative to the ClO + NO₂ reactants, forming without an entrance barrier [1]. It can isomerize to an indistinguishable form via OCl rotation (barrier 7.1 kcal mol⁻¹) or undergo direct 1,3-Cl migration (barrier 45.8 kcal mol⁻¹) [1]. Decomposition to NO₃ + Cl is endothermic by 46.4 kcal mol⁻¹ [1]. In contrast, the chlorine peroxynitrite isomers (ClOONO) are less stable by 5.4–3.8 kcal mol⁻¹ exothermic relative to reactants, and their isomerization to ClONO₂ has prohibitively high activation barriers [1]. This thermodynamic landscape confirms that ClONO₂ is the dominant product under stratospheric conditions and explains why alternative isomeric reservoirs do not accumulate.

Computational chemistry Reaction mechanism Isomerization barriers

Reaction with Group 15 Trichlorides: Selectivity of ClONO₂ vs. SbCl₃

Chlorine nitrate reacts with AsCl₃ to form a compound of analytical composition "AsCl₂(NO₃)₃", whereas SbCl₃ does not react with ClONO₂ under identical conditions [1]. Similarly, PCl₃ reacts to yield POCl₃ and NO₂⁺NO₃⁻, while SbCl₅ gives non-reproducible products [1]. This selective reactivity pattern distinguishes ClONO₂ from other nitrating agents such as N₂O₅ or ClNO₂, which often react indiscriminately with both As(III) and Sb(III) halides.

Synthetic inorganic chemistry Nitration reagents Selective reactivity

Validated Research and Industrial Applications of Chlorine Nitrate (CAS 14545-72-3) Based on Quantitative Differentiation


Stratospheric Ozone Depletion Modeling and Polar Stratospheric Cloud Studies

Chlorine nitrate is the essential chlorine reservoir compound for laboratory simulations of polar stratospheric cloud (PSC) chemistry. Its measured heterogeneous reaction probability on ice (γ = 0.02 without HCl, 0.05–0.1 with HCl at 200 K) provides the quantitative basis for modeling chlorine activation in the Antarctic vortex [1]. No alternative compound (e.g., HCl, HOCl) replicates this ice-surface reactivity and the subsequent release of photolytically active Cl₂ on a millisecond timescale [1].

Gas-Phase Kinetic Reference Standard for OH Radical Reactivity

The well-characterized rate constant of ClONO₂ with OH (k = 3.93×10⁻¹³ cm³ s⁻¹ at 295 K) makes it a valuable reference compound for calibrating discharge-flow and flash-photolysis systems designed to measure radical-molecule reaction rates [2]. Its negligible homogeneous reactivity with H₂O (<3.4×10⁻²¹ cm³ s⁻¹) further ensures that experiments are not compromised by ambient humidity [3].

Controlled Photochemical Source of Cl and ClO Radicals

Photolysis of ClONO₂ at 308 nm produces both Cl atoms (Φ = 0.80±0.20) and ClO radicals (Φ = 0.28±0.12) in a single step [4]. This dual-channel output is unique among chlorine reservoirs and enables simultaneous study of Cl- and ClO-initiated oxidation pathways without introducing additional radical sources that would complicate mechanistic interpretation [4].

Selective Nitration Reagent for Arsenic(III) Halides in Inorganic Synthesis

Chlorine nitrate reacts cleanly with AsCl₃ to form a nitrato complex, while SbCl₃ remains completely unreactive under identical conditions (no reaction below 273 K) [5]. This selectivity is not exhibited by common nitrating agents (e.g., N₂O₅, HNO₃/H₂SO₄), making ClONO₂ the reagent of choice for synthesizing arsenic nitrato species free from antimony contamination [5].

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